2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one (CAS 204933-50-6) is a partially saturated bicyclic heterocycle belonging to the pyrido[2,3-d]pyrimidine class. It serves as a foundational scaffold in medicinal chemistry, distinct from its aromatic tautomer (CAS 24410-19-3) and positional isomers like the pyrido[3,2-d]pyrimidine system.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 204933-50-6
Cat. No. B13106907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one
CAS204933-50-6
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1NC2=C(C=CC=N2)C(=O)N1
InChIInChI=1S/C7H7N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-3H,4H2,(H,8,9)(H,10,11)
InChIKeyTZCIBBDRNICUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one (CAS 204933-50-6): Core Scaffold Properties & Procurement Rationale


2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one (CAS 204933-50-6) is a partially saturated bicyclic heterocycle belonging to the pyrido[2,3-d]pyrimidine class. It serves as a foundational scaffold in medicinal chemistry, distinct from its aromatic tautomer (CAS 24410-19-3) and positional isomers like the pyrido[3,2-d]pyrimidine system [1]. The compound features a molecular formula of C7H7N3O, a molecular weight of 149.15 g/mol, and a computed logP of 0.3, positioning it as a small, polar fragment with two hydrogen bond donors and three acceptors [2]. Commercial availability is typically at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC . Its value proposition lies in the synthetic versatility conferred by the 2,3-dihydro oxidation state, which enables divergent functionalization strategies not accessible from the fully aromatic counterpart.

Why Generic Substitution Fails: The 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one Scaffold Cannot Be Replaced by Aromatic Tautomers or Positional Isomers


Assuming functional interchangeability between 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one and its closest analogs—such as the aromatic 3H-tautomer (CAS 24410-19-3) or the pyrido[3,2-d]pyrimidine isomer—introduces quantifiable risk across synthesis, physicochemical property optimization, and biological target engagement. The dihydro scaffold possesses a uniquely reactive sp3 hybridized C-2 center that enables regioselective functionalization and controlled oxidation to the aromatic form, a synthetic pathway that is unidirectional and unavailable from the aromatic tautomer [1]. Furthermore, the additional hydrogen bond donor at N-3 results in a topological polar surface area (TPSA) of 54 Ų, which is markedly different from the aromatic analog (58.6 Ų), directly influencing permeability and solubility parameters in lead optimization [2]. Critically, biological screening data confirms that the dihydro oxidation state governs a distinct activity profile; dihydropyrido[2,3-d]pyrimidine derivatives exhibit potent antileishmanial activity (83–100% inhibition at 50 µg/mL), a therapeutic area where the aromatic pyrido[2,3-d]pyrimidin-4-one kinase inhibitor chemotype is irrelevant [3]. The following quantitative evidence demonstrates that scaffold selection is a critical decision point, not a trivial substitution.

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Head-to-Head Quantitative Evidence for Differentiated Selection


Superior Chlorination Reactivity of Pyrido[2,3-d]pyrimidine Scaffold Versus Pyrido[3,2-d]pyrimidine Isomer

The pyrido[2,3-d]pyrimidine scaffold, which includes the 2,3-dihydro form, undergoes direct chlorination at the 4-position using phosphoryl chloride (POCl3) alone to yield the key 2,4-dichloro intermediate. In contrast, the isomeric pyrido[3,2-d]pyrimidine scaffold is completely unreactive under identical conditions and requires the addition of phosphorus pentachloride (PCl5) to proceed. This reactivity difference was established in a direct comparative study by Robins and Hitchings [1]. The 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one inherits this inherent scaffold advantage, enabling simpler, more cost-effective access to chlorinated intermediates that are essential for subsequent nucleophilic aromatic substitution in library synthesis.

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Controlled Oxidation Accessibility: 2,3-Dihydro Scaffold as a Precursor to Aromatic Pyrido[2,3-d]pyrimidin-4(1H)-one

The 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one scaffold can be selectively and quantitatively oxidized to the fully aromatic pyrido[2,3-d]pyrimidin-4(1H)-one using potassium permanganate (KMnO4) in acetone, as documented in the Science of Synthesis reference work [1]. The aromatic tautomer (CAS 24410-19-3) lacks a corresponding mild, chemoselective reduction pathway to regenerate the dihydro form, making the conversion effectively unidirectional. This means that procurement of the dihydro scaffold provides access to both oxidation states from a single inventory item, whereas the aromatic tautomer locks the user into a single chemical space.

Synthetic Methodology Oxidation Chemistry Scaffold Diversification

Physicochemical Property Differentiation: Hydrogen Bond Donor Count, TPSA, and logP vs. Aromatic 3H-Tautomer

Computed physicochemical properties reveal a meaningful difference between the 2,3-dihydro and 3H-tautomeric forms of the pyrido[2,3-d]pyrimidin-4-one scaffold. The 2,3-dihydro form (CAS 204933-50-6) possesses two hydrogen bond donors (HBD = 2) versus one (HBD = 1) for the aromatic 3H-tautomer (CAS 24410-19-3), a consequence of the saturated N-3 position [1][2]. This results in a lower topological polar surface area (TPSA = 54 Ų vs. 58.64 Ų) and a marginally lower computed logP (0.3 vs. 0.318). Both scaffolds fall within oral drug-like chemical space, but the dihydro form's extra HBD represents an additional potential target interaction point while its lower TPSA suggests marginally improved membrane permeability. These differences, while modest in absolute magnitude, can be decisive at the lead optimization stage where fine-tuning of ADME parameters is required.

Computational Chemistry Drug Design ADME Properties

Divergent Biological Activity: Antileishmanial Efficacy of Dihydropyrido[2,3-d]pyrimidine Derivatives vs. Kinase Inhibition by Aromatic Analogs

The biological activity profile of the dihydropyrido[2,3-d]pyrimidine scaffold diverges fundamentally from that of the aromatic pyrido[2,3-d]pyrimidin-4-one system. A series of dihydropyrido[2,3-d]pyrimidines synthesized by Agarwal et al. demonstrated 83–100% inhibition against Leishmania donovani promastigotes and 79–100% inhibition against intracellular amastigotes at a concentration of 50 µg/mL, establishing this scaffold as a validated antileishmanial chemotype [1]. In contrast, aromatic pyrido[2,3-d]pyrimidin-4-one derivatives are predominantly explored as ATP-competitive kinase inhibitors, with representative compounds from El-Sayed et al. achieving EGFR IC50 values of 2.97–3.58 nM [2]. The dihydro scaffold has not been reported as a kinase inhibitor chemotype, and the aromatic scaffold lacks documented antiparasitic activity, confirming that the oxidation state of the pyrimidine ring dictates the biological target landscape.

Antiparasitic Drug Discovery Kinase Inhibition Phenotypic Screening

Green Synthetic Accessibility: Microwave-Assisted Aqueous Synthesis with Recyclable DBU Catalyst

A microwave-assisted, DBU-catalyzed protocol in water was developed specifically for the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones from 2-amino-nicotinonitriles and carbonyl compounds [1]. This method achieves good yields under green conditions (water solvent, mild temperature, short reaction time) and the DBU–H2O catalytic system can be recycled up to five times without loss of activity. This contrasts with the typical syntheses of the aromatic pyrido[2,3-d]pyrimidin-4(1H)-one scaffold, which often require high-temperature fusion reactions or multi-step sequences with less environmentally benign solvents. The existence of a dedicated, scalable, and sustainable synthetic route enhances the practical utility of the dihydro scaffold for both academic and industrial laboratories.

Green Chemistry Process Chemistry Heterocyclic Synthesis

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Antileishmanial Drug Discovery: Dihydro Scaffold as a Validated Starting Point

For programs targeting Leishmania donovani and related trypanosomatid parasites, the 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one scaffold is the chemotype of choice. The scaffold's derivatives have demonstrated 83–100% inhibition against both promastigote and amastigote forms at 50 µg/mL [1]. Procurement of this specific dihydro scaffold is essential because the aromatic pyrido[2,3-d]pyrimidin-4-one tautomer has no reported antileishmanial activity and is instead associated with kinase inhibition. The scaffold's two hydrogen bond donors and TPSA of 54 Ų further support the design of analogs with appropriate permeability for intracellular target engagement [2].

Divergent Library Synthesis: One Scaffold, Two Oxidation States for Parallel Medicinal Chemistry

Medicinal chemistry groups seeking to explore both dihydro and aromatic pyrido[2,3-d]pyrimidine chemical space can maximize efficiency by procuring the 2,3-dihydro scaffold as a single starting material. Its controlled oxidation with KMnO4 in acetone cleanly generates the aromatic pyrido[2,3-d]pyrimidin-4(1H)-one [1], providing access to two structurally distinct screening libraries from one inventory item. This dual-access capability is not available from the aromatic tautomer, which cannot be reduced to the dihydro form under mild conditions. This strategy reduces procurement complexity and enables direct structure-activity relationship comparisons between oxidation states within a single project.

Green Chemistry Process Development: Scalable Synthesis in Aqueous Media

The availability of a dedicated microwave-assisted, DBU-catalyzed synthesis in water for the 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one scaffold [1] positions it as a preferred choice for process chemistry groups with sustainability mandates. The catalyst system is recyclable for five cycles without activity loss, and the use of water as solvent eliminates organic waste streams. Industrial laboratories seeking to develop scalable routes to pyridopyrimidine-based intermediates should prioritize this scaffold over its isomers, for which comparable green synthetic protocols have not been established.

Fragment-Based Drug Discovery: Physicochemical Profile for Lead Optimization

With a molecular weight of 149.15 g/mol, a logP of 0.3, two hydrogen bond donors, and a TPSA of 54 Ų, 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one occupies a favorable position in fragment-based drug discovery (FBDD) libraries [1]. Its low molecular complexity, combined with the synthetic handles provided by the dihydro pyrimidine ring, makes it an ideal core for fragment growth campaigns. The additional hydrogen bond donor compared to the aromatic tautomer (HBD = 1) provides a distinct vector for forming key interactions with biological targets, which can be exploited in structure-based design without additional synthetic modification.

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